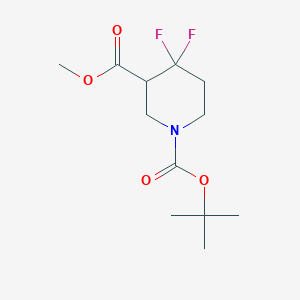
1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate
Overview
Description
“1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C12H19F2NO4 . It has an average mass of 279.280 Da and a monoisotopic mass of 279.128204 Da .
Molecular Structure Analysis
The InChI code for “1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate” is 1S/C12H19F2NO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
1. Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Application Summary : This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application : The synthesis utilizes simple commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
- Results : The newly synthesized compounds were characterized by spectral data .
2. Methyl 1-Boc-azetidine-3-carboxylate
- Application Summary : This building block is used as a precursor to the synthesis of azaspiro [3.4]octanes developed in the Carreira group. This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
- Methods of Application : The substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
- Results : The results of the application are not provided in the source .
3. Conformations of Disubstituted Cyclohexanes
- Application Summary : This study focuses on the conformations of disubstituted cyclohexanes. It provides insights into the stability of different conformations based on the position of the substituents .
- Methods of Application : The study involves conformational analysis to determine the most stable conformation of a given disubstituted cyclohexane .
- Results : The study provides generalizations that can help decide which of two conformers of a given disubstituted cyclohexane is more stable .
4. Substituted Cyclohexanes
- Application Summary : This research involves the study of substituted cyclohexanes and their stability based on the position of the substituents .
- Methods of Application : The research involves comparing the gauche interactions in butane with the 1,3‑diaxial interactions in the axial conformer of methylcyclohexane .
- Results : The research provides insights into the steric strain created in the gauche conformer of butane and its relation to the 1,3-diaxial steric strain in axial methylcyclohexane .
5. BTTES
- Application Summary : BTTES is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .
- Methods of Application : The application involves the use of BTTES as a ligand in the CuAAC reaction .
- Results : The use of BTTES accelerates reaction rates and suppresses cell cytotoxicity .
6. 1-tert-butyl-1-methylcyclohexane
- Application Summary : This study focuses on the conformations of 1-tert-butyl-1-methylcyclohexane. It provides insights into the stability of different conformations based on the position of the substituents .
- Methods of Application : The study involves conformational analysis to determine the most stable conformation of a given disubstituted cyclohexane .
- Results : The study provides generalizations that can help decide which of two conformers of a given disubstituted cyclohexane is more stable .
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4,4-difluoropiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-5-12(13,14)8(7-15)9(16)18-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHYPHBRCPYBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129014 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate | |
CAS RN |
1303974-67-5 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303974-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B1403652.png)
![Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate](/img/structure/B1403653.png)
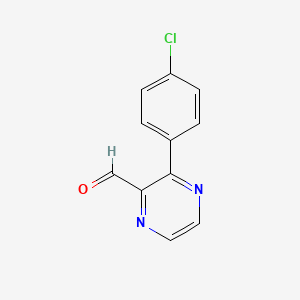
![3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1403657.png)
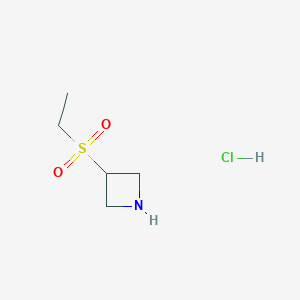
![3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403661.png)
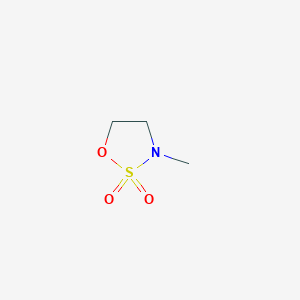
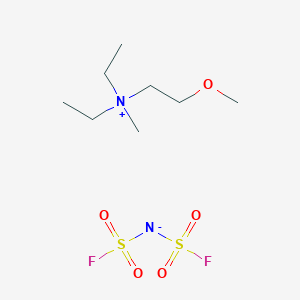
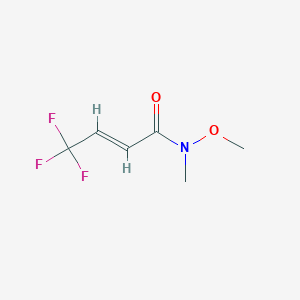
![5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1403668.png)
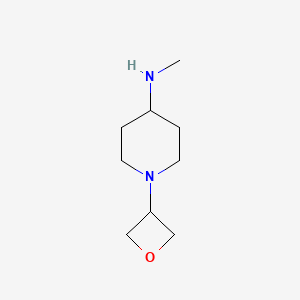
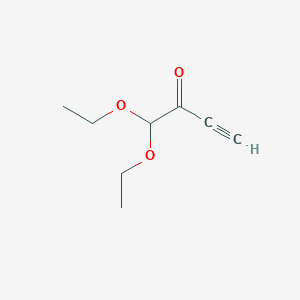
![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403673.png)
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403674.png)